molecular formula C22H23ClN4O3 B2929609 N-(4-chloro-2,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251626-54-6

N-(4-chloro-2,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2929609
CAS No.: 1251626-54-6
M. Wt: 426.9
InChI Key: GNIPKWIUQHAHFB-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyridine core, a pyrrolidine moiety, and a chlorinated dimethoxyphenyl group.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

This compound is a hallucinogen with actions on the central nervous system mediated predominantly through receptors of the neurotransmitter serotonin . Its actions on the nervous system and effects in animals and humans are comparable to those of the hallucinogenic amphetamines DOB, DOM, and 2,5-dimethoxy-4-iodoamphetamine (DOI) .

Safety and Hazards

This compound poses a risk to public health and society and has no therapeutic use recognized by any Party . The effects in humans included tonic–clonic seizures, agitation, hyperthermia, aggression, and visual hallucinations . It has a long duration of action and the hallucinatory effects have been reported to last 12–24 hours .

Future Directions

The future directions of this compound are uncertain. It is currently listed in Schedule I of the 1971 Convention on Psychotropic Substances due to its hallucinogenic properties and potential for abuse . It’s important to note that the use of this compound is unlikely to result in dependence, similar to other serotonergic hallucinogens such as LSD and psilocybin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the pyrrolidine and chlorinated dimethoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and pyrrolidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogenating agents). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated analogs.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine derivatives: Compounds with a similar naphthyridine core structure.

    Pyrrolidine derivatives: Compounds containing a pyrrolidine moiety.

    Chlorinated phenyl derivatives: Compounds with chlorinated phenyl groups.

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(4-chloro-2,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c1-13-6-7-14-20(26-17-11-18(29-2)16(23)10-19(17)30-3)15(12-24-21(14)25-13)22(28)27-8-4-5-9-27/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIPKWIUQHAHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3OC)Cl)OC)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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